molecular formula C8H6FIO2 B6619184 2-(2-fluoro-5-iodophenyl)acetic acid CAS No. 1261572-79-5

2-(2-fluoro-5-iodophenyl)acetic acid

Cat. No. B6619184
CAS RN: 1261572-79-5
M. Wt: 280.03 g/mol
InChI Key: UULLUTVRMLHPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluoro-5-iodophenyl)acetic acid (FIPA) is a synthetic organic compound that is used in a variety of laboratory experiments. It is a versatile reagent and has been used in a wide range of applications, including synthesis methods, scientific research applications, mechanism of action, and biochemical and physiological effects. FIPA is a valuable tool for scientists, as it can be used to study a variety of biological processes.

Scientific Research Applications

2-(2-fluoro-5-iodophenyl)acetic acid has been used in a variety of scientific research applications, including the study of enzyme-catalyzed reactions, protein-protein interactions, and metabolic pathways. It is also used in the study of drug-receptor interactions and the development of new therapeutic agents. 2-(2-fluoro-5-iodophenyl)acetic acid has been used to study the structure and function of a variety of proteins, including G-protein coupled receptors and ion channels.

Mechanism of Action

2-(2-fluoro-5-iodophenyl)acetic acid acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. 2-(2-fluoro-5-iodophenyl)acetic acid binds to the enzyme's active site and inhibits its activity, resulting in an increase in the levels of acetylcholine in the brain. This increase in acetylcholine can lead to a variety of physiological effects, including improved cognitive function, increased alertness, and improved mood.
Biochemical and Physiological Effects
2-(2-fluoro-5-iodophenyl)acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function, increased alertness, and improved mood. It has also been shown to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. Additionally, 2-(2-fluoro-5-iodophenyl)acetic acid has been shown to modulate the activity of several other enzymes, including cyclooxygenase and lipoxygenase.

Advantages and Limitations for Lab Experiments

2-(2-fluoro-5-iodophenyl)acetic acid is a versatile reagent that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and can be used to study a variety of biological processes. However, it is important to note that 2-(2-fluoro-5-iodophenyl)acetic acid is a potent inhibitor of acetylcholinesterase and should be used with caution. Additionally, 2-(2-fluoro-5-iodophenyl)acetic acid can be toxic if ingested and should be handled with care.

Future Directions

The potential applications of 2-(2-fluoro-5-iodophenyl)acetic acid are vast and varied. In the future, 2-(2-fluoro-5-iodophenyl)acetic acid may be used to develop new therapeutic agents for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. It may also be used to study the structure and function of proteins, such as G-protein coupled receptors and ion channels. Additionally, 2-(2-fluoro-5-iodophenyl)acetic acid may be used to study the effects of environmental pollutants on biochemical pathways. Finally, 2-(2-fluoro-5-iodophenyl)acetic acid may be used to study the effects of drugs on biochemical pathways and to develop new drug delivery systems.

Synthesis Methods

2-(2-fluoro-5-iodophenyl)acetic acid can be synthesized from the reaction of 2-fluoro-5-iodobenzoic acid and acetic anhydride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane, and the product is then purified by recrystallization. The synthesis of 2-(2-fluoro-5-iodophenyl)acetic acid is relatively straightforward and can be completed in a few steps.

properties

IUPAC Name

2-(2-fluoro-5-iodophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULLUTVRMLHPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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